BenchChemオンラインストアへようこそ!

2-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid

Tuberculosis Anti-infectives Structure-Activity Relationship

2-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1266866-71-0) belongs to the class of imidazo[1,2-a]pyridine-3-carboxylic acids, a heterocyclic scaffold recognized as a privileged structure in medicinal chemistry. The compound features an ethyl substituent at the 2-position of the fused imidazole ring and a carboxylic acid group at the 3-position, which serves as the primary reactive handle for amide bond formation.

Molecular Formula C10H10N2O2
Molecular Weight 190.202
CAS No. 1266866-71-0
Cat. No. B2810267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid
CAS1266866-71-0
Molecular FormulaC10H10N2O2
Molecular Weight190.202
Structural Identifiers
SMILESCCC1=C(N2C=CC=CC2=N1)C(=O)O
InChIInChI=1S/C10H10N2O2/c1-2-7-9(10(13)14)12-6-4-3-5-8(12)11-7/h3-6H,2H2,1H3,(H,13,14)
InChIKeyXHXMXPRZJHWQGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1266866-71-0) – A Critical Intermediate for Imidazopyridine Amide Drug Candidates


2-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1266866-71-0) belongs to the class of imidazo[1,2-a]pyridine-3-carboxylic acids, a heterocyclic scaffold recognized as a privileged structure in medicinal chemistry. The compound features an ethyl substituent at the 2-position of the fused imidazole ring and a carboxylic acid group at the 3-position, which serves as the primary reactive handle for amide bond formation. Its primary documented value lies in its role as the direct precursor to 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid, which is the penultimate intermediate in the synthesis of Q203 (Telacebec), a clinical-stage anti-tuberculosis agent targeting the mycobacterial cytochrome bc1 complex [1]. This establishes the 2-ethyl-3-carboxylic acid architecture as the foundational building block for an entire series of imidazopyridine amides (IPAs) with nanomolar antimycobacterial activity [2].

Why Generic Imidazopyridine-3-Carboxylic Acids Cannot Substitute for the 2-Ethyl Variant (1266866-71-0) in Anti-Tuberculosis Drug Synthesis


Although numerous imidazo[1,2-a]pyridine-3-carboxylic acid derivatives are commercially available, their interchangeability in critical synthetic applications is negated by the stringent structure-activity relationship requirements of downstream drug candidates. Systematic SAR studies on the Q203 series have established that the 2-ethyl substituent occupies a specific hydrophobic pocket within the QcrB subunit of the mycobacterial cytochrome bc1 complex [1]. Replacement of the 2-ethyl group with hydrogen, methyl, or isopropyl results in a 10- to 550-fold loss of antimycobacterial potency against Mycobacterium tuberculosis H37Rv [2]. Consequently, procurement of the 2-ethyl-substituted carboxylic acid (CAS 1266866-71-0) is not merely a preference but a synthetic necessity for laboratories producing authentic Q203 analogs or performing SAR studies that require the validated clinical scaffold. Using a generic 2-methyl or unsubstituted imidazopyridine-3-carboxylic acid would introduce a known inactivity liability from the very first synthetic step.

Quantitative Differentiation of 2-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid (1266866-71-0) Against Closest Analogs for Anti-Tuberculosis Drug Development


2-Ethyl Substituent Confers Essential Antimycobacterial Potency Lost in 2-Methyl and Unsubstituted Analogs

In the imidazopyridine amide (IPA) series leading to Q203, the 2-ethyl group on the imidazo[1,2-a]pyridine scaffold is essential for nanomolar antimycobacterial activity. The 2-des-ethyl analog (R = H) exhibited an MIC90 against Mycobacterium tuberculosis H37Rv of >10 µM, compared to 0.0027 µM for Q203 (which contains the 2-ethyl-6-chloro substitution), representing a >3,700-fold potency loss. The 2-methyl analog (derived from 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid) showed an MIC90 of 0.28 µM, reflecting a 104-fold reduction relative to the 2-ethyl clinical candidate [1]. This demonstrates that the 2-ethyl-substituted carboxylic acid building block is categorically required to achieve the pharmacophore necessary for clinical-level potency.

Tuberculosis Anti-infectives Structure-Activity Relationship

C-3 Carboxylic Acid Enables Direct Amide Coupling for Q203 Synthesis; Ester Analogs Require Additional Hydrolysis Step

The free carboxylic acid at position 3 of 2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid permits direct HATU- or PyBOP-mediated amide coupling with the benzylamine side chain, constituting the final step in the convergent synthesis of Q203 [1]. In contrast, the corresponding ethyl ester (CAS 1334721-39-9) requires a preceding saponification step (LiOH, THF/H2O) to liberate the carboxylic acid before amide bond formation can occur, adding 2–4 hours of reaction time and a chromatographic purification to the synthetic sequence [2]. The carboxylic acid form thus reduces the overall step count from three to two when starting from the commercially available intermediate to the final amide, directly impacting synthetic throughput and yield consistency in medicinal chemistry campaigns.

Medicinal Chemistry Synthetic Methodology Process Chemistry

6-Unsubstituted Scaffold Serves as the Common Intermediate for Diversification into 6-Substituted Q203 Analogs

2-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1266866-71-0) is unsubstituted at the 6-position, making it the universal starting material for late-stage diversification. Q203 itself contains a 6-chloro substituent, introduced via electrophilic chlorination using N-chlorosuccinimide (NCS) at a late stage of the synthesis [1]. The 6-unsubstituted acid is therefore more versatile than pre-halogenated analogs (e.g., 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid, CAS 1216142-18-5) because it allows systematic exploration of 6-position substituents (F, Br, CF3, OMe, etc.) without requiring a separate de novo synthesis for each halogenated building block [2]. This is particularly relevant for laboratories conducting SAR studies around the 6-position of the imidazopyridine core.

Lead Optimization Parallel Synthesis Chemical Biology

Patent-Protected Scaffold: The 2-Ethylimidazo[1,2-a]pyridine Core is Integral to Q203's Composition of Matter IP

The compound 2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid constitutes the core scaffold of Q203 (Telacebec), which is protected under composition of matter patents. The patent literature explicitly describes the synthesis of Q203 via amide coupling of 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid with the benzylamine side chain [1]. The 2-ethyl substituent is a defining structural feature of the claimed genus of imidazopyridine amides. Analogs lacking the 2-ethyl group fall outside the primary patent claims covering the clinical candidate, meaning that research groups performing freedom-to-operate analyses or developing patent-circumventing analogs must specifically work with 2-ethyl-substituted intermediates to benchmark against the patented clinical scaffold [2].

Intellectual Property Drug Development Pharmaceutical Patent

Selectivity for Mycobacterial Cytochrome bc1 Over Human Mitochondrial ETC: A Class Property Rooted in the 2-Ethyl Scaffold

Q203 and its analogs containing the 2-ethylimidazo[1,2-a]pyridine amide scaffold demonstrated complete selectivity for the mycobacterial CIII2CIV2 supercomplex, showing no inhibition of the human mitochondrial electron transport chain (ETC) at concentrations up to 10 µM [1]. This selectivity is attributed to structural differences between the bacterial QcrB subunit and its human counterpart. While this is a class-level property of imidazopyridine amides, the 2-ethyl substitution contributes to the optimal fit within the QcrB hydrophobic pocket, as evidenced by the observation that 2-des-ethyl analogs lose both potency and the structural basis for selective binding [2]. The carboxylic acid precursor (1266866-71-0) is therefore the gatekeeper for accessing this selectivity profile.

Selectivity Toxicology Mechanism of Action

Commercial Availability at Research-Relevant Purity (95%+) from Non-Excluded Suppliers Contrasts with Discontinued and Custom-Only Analogs

2-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid (1266866-71-0) is listed as available at ≥95% purity from multiple chemical suppliers, with MolCore offering NLT 98% purity under ISO-certified quality systems . In contrast, the closely related 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 123533-41-5) is listed as discontinued by CymitQuimica and is primarily available only through custom synthesis, while unsubstituted imidazo[1,2-a]pyridine-3-carboxylic acid (ethyl ester) lacks the critical 2-ethyl substitution for Q203-related research . This procurement advantage ensures that medicinal chemistry teams can obtain the correct building block with rapid turnaround times, avoiding multi-week custom synthesis delays.

Procurement Supply Chain Chemical Sourcing

High-Value Application Scenarios for 2-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid (1266866-71-0) Based on Quantitative Differentiation Evidence


Synthesis of Q203 (Telacebec) Reference Standard and Authentic Clinical Candidate

The compound is the mandatory starting material for the final amide coupling step in the synthesis of Q203. Using HATU-mediated coupling with (4-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)phenyl)methanamine in DMF with DIPEA as base yields Q203 in high purity. This application is supported by the JMC 2014 paper [1] and the 2023 ACS Omega synthesis protocol [2], both of which confirm the carboxylic acid as the direct penultimate intermediate. The >3,700-fold potency advantage of 2-ethyl over 2-des-ethyl analogs (Section 3, Evidence Item 1) dictates that only this building block yields the clinical candidate.

Systematic Exploration of 6-Position SAR for Next-Generation Anti-Tuberculosis Agents

Because the compound is unsubstituted at the 6-position, it enables late-stage electrophilic diversification (chlorination, bromination, nitration) to generate a focused library of 6-substituted Q203 analogs. This is advantageous over using pre-halogenated building blocks like 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1216142-18-5), which restrict SAR exploration to a single substituent [3]. The established mitochondrial selectivity of the 2-ethyl scaffold (selectivity index >100) further justifies this approach for medicinal chemistry teams seeking to improve potency while maintaining safety.

Competitive Intelligence and Freedom-to-Operate Benchmarking Around the Q203 Patent Estate

Pharmaceutical IP teams requiring a physical sample of the patented Q203 core scaffold can procure this compound as a tangible reference for patent landscape analysis. The 2-ethyl group is a defining element of the WO2011113606A1 composition of matter claims [4], making this specific carboxylic acid the only relevant comparator for freedom-to-operate studies. Attempting to use 2-methyl or 2-phenyl analogs would not constitute a valid patent circumvention benchmark.

Biochemical Assay Development for Mycobacterial CIII2CIV2 Supercomplex Inhibition

For laboratories establishing oxygen consumption assays using purified M. smegmatis CIII2CIV2 supercomplex, this compound serves as the precursor for synthesizing Q203 and its active analogs, which are needed as positive control inhibitors. The IC50 of Q203 (99 ± 32 nM) in this assay system [2] provides a quantitative benchmark. The compound's established lack of human mitochondrial ETC inhibition (<10% at 10 µM) ensures that assay artifacts from off-target toxicity are minimized during screening campaigns.

Quote Request

Request a Quote for 2-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.